![molecular formula C16H14F6N4O2 B2555650 2,4,5-trifluoro-3-methoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide CAS No. 2034519-95-2](/img/structure/B2555650.png)
2,4,5-trifluoro-3-methoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a trifluoromethyl group, a methoxy group, a benzamide group, and a tetrahydro-[1,2,4]triazolo[4,3-a]pyridine group . The trifluoromethyl group is a functional group that has the formula -CF3 . The methoxy group (-OCH3) is an ether functional group consisting of an oxygen atom connected to a methyl group . Benzamide is a simple amide derivative of benzoic acid . Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine is a fused heterocyclic compound .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, trifluoromethyl groups can be introduced by various methods such as treatment with sulfur tetrafluoride . The methoxy group could be introduced through a Williamson ether synthesis or similar etherification process . The benzamide group could be synthesized through the reaction of an amine with a benzoyl chloride . The tetrahydro-[1,2,4]triazolo[4,3-a]pyridine group could be synthesized through a multi-step process involving the formation of the pyridine ring followed by the introduction of the triazole ring .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a fused ring system . The trifluoromethyl group is known to be highly electronegative, which could influence the overall polarity and reactivity of the molecule . The presence of the methoxy group could also influence the molecule’s reactivity and solubility . The benzamide and tetrahydro-[1,2,4]triazolo[4,3-a]pyridine groups would contribute to the molecule’s complexity and potentially its biological activity .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The trifluoromethyl group is quite stable but can participate in certain reactions under specific conditions . The methoxy group could potentially be cleaved to form a phenol and a formaldehyde . The benzamide group could undergo hydrolysis to form benzoic acid and an amine . The tetrahydro-[1,2,4]triazolo[4,3-a]pyridine group could potentially participate in various reactions depending on the specific substituents present .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The trifluoromethyl group is known to significantly influence the properties of the compounds it’s part of, often increasing their acidity and lowering their basicity . The presence of the methoxy group could influence the compound’s solubility . The benzamide and tetrahydro-[1,2,4]triazolo[4,3-a]pyridine groups could also influence the compound’s properties .科学的研究の応用
Synthesis Techniques and Strategies
Intramolecular Oxidative N-N Bond Formation : The synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines involves a metal-free strategy with phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, which features a short reaction time and high yields (Zheng et al., 2014).
Structural Features and Theoretical Studies : The molecular structure of related compounds, such as 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine, was determined by X-ray diffraction and FT-IR spectroscopy. Theoretical calculations were carried out using Hartree-Fock and Density Functional Theory methods (Gumus et al., 2018).
Microwave-Assisted Synthesis
- Microwave-Assisted Synthesis of Fused Heterocycles : Research shows the effective use of microwave irradiation for synthesizing trifluoromethyl derivatives of pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and pyrimido[1,2-a]benzimidazoles (Shaaban, 2008).
PET Imaging Applications
- PET Imaging Agent Synthesis : The synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, a potential PET imaging agent for cancers, demonstrates an application in diagnostic imaging (Wang et al., 2013).
Synthesis of Pyrimidine and Triazine Derivatives
- Herbicidal Sulfonylureas : Synthesis of new pyrimidine and triazine intermediates for herbicidal sulfonylureas is an application area. These compounds are designed for post-emergence herbicide effectiveness in crops like cotton and wheat (Hamprecht et al., 1999).
Antiviral and Antimicrobial Applications
- Antiavian Influenza Virus Activity : Benzamide-based derivatives show remarkable activity against avian influenza virus, highlighting their potential in antiviral drug development (Hebishy et al., 2020).
- Antimicrobial Activity : Some derivatives have been synthesized and evaluated for their antimicrobial activities against various bacteria and fungi, indicating potential use in antibacterial and antifungal treatments (Abunada et al., 2008).
作用機序
Target of Action
The compound “2,4,5-trifluoro-3-methoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide” contains a trifluoromethyl group , which is often used in pharmaceuticals, agrochemicals, and materials . Trifluoromethyl groups are often used as bioisosteres to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .
Mode of Action
Compounds containing the trifluoromethyl group often undergo radical trifluoromethylation, which involves the addition of a trifluoromethyl group to carbon-centered radical intermediates .
Biochemical Pathways
Without specific information about this compound, it’s difficult to determine the exact biochemical pathways it might affect. Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The presence of the trifluoromethyl group can influence these properties, as it can be used to protect a reactive methyl group from metabolic oxidation .
特性
IUPAC Name |
2,4,5-trifluoro-3-methoxy-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F6N4O2/c1-28-14-12(18)8(4-9(17)13(14)19)15(27)23-5-11-25-24-10-3-2-7(6-26(10)11)16(20,21)22/h4,7H,2-3,5-6H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSPXRYYQFIIKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1F)F)C(=O)NCC2=NN=C3N2CC(CC3)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F6N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

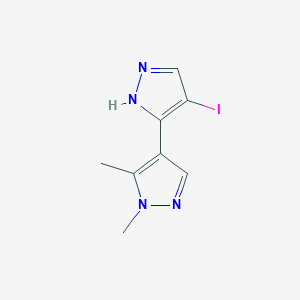
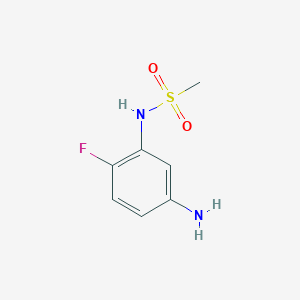
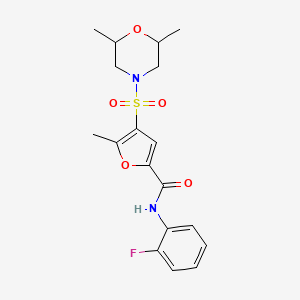
![[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]methanediol](/img/structure/B2555572.png)
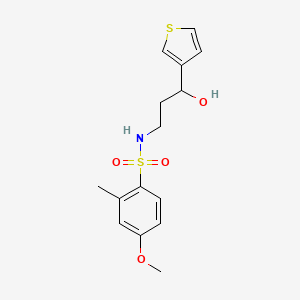
![4-{[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid hydrochloride](/img/structure/B2555577.png)
![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2555578.png)
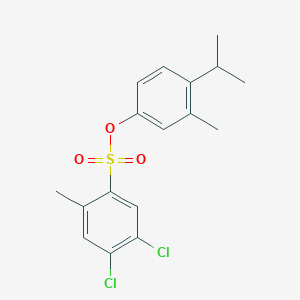

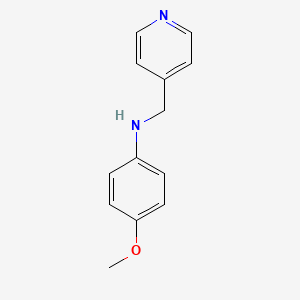
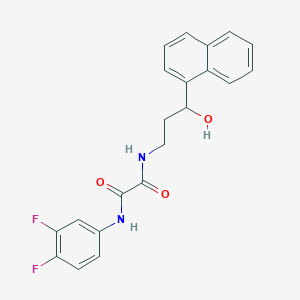
![(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide](/img/structure/B2555586.png)
![3-methyl-2-[(5E)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2555589.png)
![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2555590.png)